

In-Depth Technical Guide: Synthesis of 2-[2-(Aminomethyl)phenyl]ethanol

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Compound of Interest

Compound Name: 2-[2-(Aminomethyl)phenyl]ethanol

Cat. No.: B146949

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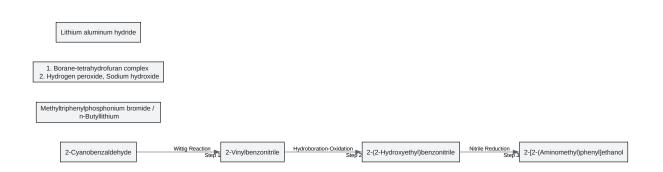
For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of **2-[2-(aminomethyl)phenyl]ethanol**, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, single-step synthesis in the current literature, a multi-step approach commencing from commercially available 2-cyanobenzaldehyde is presented. This pathway involves a Wittig reaction to introduce the vinyl group, followed by hydroboration-oxidation to form the ethanol moiety, and culminating in the reduction of the nitrile to the target aminomethyl functionality.

Synthesis Pathway Overview

The proposed three-step synthesis of **2-[2-(aminomethyl)phenyl]ethanol** is depicted below. This route offers a logical and experimentally feasible approach utilizing well-established organic transformations.





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Figure 1: Proposed synthesis pathway for **2-[2-(Aminomethyl)phenyl]ethanol**.

Step 1: Synthesis of 2-Vinylbenzonitrile

The initial step involves the conversion of 2-cyanobenzaldehyde to 2-vinylbenzonitrile via a Wittig reaction. This reaction is a robust method for the formation of carbon-carbon double bonds.

Experimental Protocol:

A solution of n-butyllithium (1.6 M in hexanes, 68.8 mL, 0.11 mol) is added dropwise to a stirred suspension of methyltriphenylphosphonium bromide (39.2 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 300 mL) at 0 °C under an inert nitrogen atmosphere. The resulting orange-red solution is stirred at 0 °C for 1 hour. A solution of 2-cyanobenzaldehyde (13.1 g, 0.10 mol) in anhydrous THF (100 mL) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate,



filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 2-vinylbenzonitrile as a colorless oil.

Parameter	Value
Reactants	2-Cyanobenzaldehyde, Methyltriphenylphosphonium bromide, n- Butyllithium
Solvent	Anhydrous Tetrahydrofuran (THF)
Temperature	0 °C to Room Temperature
Reaction Time	13 hours
Typical Yield	85-95%

Step 2: Synthesis of 2-(2-Hydroxyethyl)benzonitrile

The second step is the anti-Markovnikov hydration of the vinyl group of 2-vinylbenzonitrile to the corresponding primary alcohol using a hydroboration-oxidation sequence.[1][2][3]

Experimental Protocol:

To a solution of 2-vinylbenzonitrile (12.9 g, 0.10 mol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, a solution of borane-tetrahydrofuran complex (1.0 M in THF, 110 mL, 0.11 mol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is cooled to 0 °C, and water (10 mL) is added cautiously, followed by the slow addition of aqueous sodium hydroxide (3 M, 40 mL) and 30% hydrogen peroxide (40 mL). The resulting mixture is heated at 50 °C for 1 hour. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to yield 2-(2-hydroxyethyl)benzonitrile as a pale yellow oil.



Parameter	Value		
Reactants	2-Vinylbenzonitrile, Borane-tetrahydrofuran complex, Sodium hydroxide, Hydrogen peroxide		
Solvent	Anhydrous Tetrahydrofuran (THF)		
Temperature	0 °C to 50 °C		
Reaction Time	4 hours		
Typical Yield	70-80%		

Step 3: Synthesis of 2-[2-(Aminomethyl)phenyl]ethanol

The final step is the reduction of the nitrile group in 2-(2-hydroxyethyl)benzonitrile to the primary amine, yielding the target compound. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (7.6 g, 0.20 mol) in anhydrous THF (200 mL) at 0 °C under a nitrogen atmosphere, a solution of 2-(2-hydroxyethyl)benzonitrile (14.7 g, 0.10 mol) in anhydrous THF (100 mL) is added dropwise. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential and cautious dropwise addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL). The resulting granular precipitate is filtered off and washed with THF (3 x 50 mL). The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give **2-[2-(aminomethyl)phenyl]ethanol** as a viscous oil. Further purification can be achieved by vacuum distillation or by conversion to a crystalline salt (e.g., hydrochloride).



Parameter	Value		
Reactants	2-(2-Hydroxyethyl)benzonitrile, Lithium aluminum hydride		
Solvent	Anhydrous Tetrahydrofuran (THF)		
Temperature	0 °C to Reflux		
Reaction Time	5 hours		
Typical Yield	80-90%		

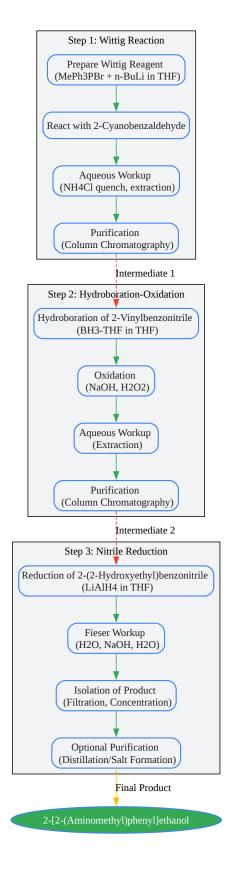
Summary of Quantitative Data

Step	Product	Starting Material	Molar Ratio (SM:Rea gent)	Solvent	Temper ature (°C)	Time (h)	Yield (%)
1	2- Vinylben zonitrile	2- Cyanobe nzaldehy de	1:1.1 (Ylide)	THF	0 to RT	13	85-95
2	2-(2- Hydroxye thyl)benz onitrile	2- Vinylben zonitrile	1:1.1 (BH3)	THF	0 to 50	4	70-80
3	2-[2- (Aminom ethyl)phe nyl]ethan ol	2-(2- Hydroxye thyl)benz onitrile	1:2 (LiAlH4)	THF	0 to Reflux	5	80-90

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.





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Figure 2: Experimental workflow for the synthesis.



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